![molecular formula C10H18N2O3 B1375420 tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate CAS No. 693287-78-4](/img/structure/B1375420.png)
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydro-2H-pyran ring, followed by the introduction of the hydrazinecarboxylate group. The tert-butyl group could be introduced at an appropriate step depending on the specific synthetic route chosen. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate: derivatives are commonly used in the synthesis of N-Boc-protected anilines . This protection strategy is crucial in multi-step organic synthesis, as it allows for selective reactions to occur at other functional groups without affecting the amine group. The tert-butyl N-(oxan-4-ylideneamino)carbamate, with its unique structure, could potentially offer novel pathways in the synthesis of complex aniline derivatives.
Preparation of Tetrasubstituted Pyrroles
The compound may be utilized in the preparation of tetrasubstituted pyrroles . These structures are significant due to their presence in various natural products and pharmaceuticals. The unique substituents provided by the tert-butyl and oxan-4-ylideneamino groups could lead to new pyrrole derivatives with interesting biological activities.
Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, tert-butyl carbamate compounds serve as precursors for the introduction of protected amine groups . The specific structure of tert-butyl N-(oxan-4-ylideneamino)carbamate could be explored for its efficacy in such catalytic systems, potentially improving reaction yields or selectivity.
Peptide Synthesis
The Boc group in tert-butyl carbamates is a common protecting group in peptide synthesis. The compound could be used to introduce novel side chains into peptides, which could alter their biological activity or stability .
properties
IUPAC Name |
tert-butyl N-(oxan-4-ylideneamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEHTHNPTMRRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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